1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-10-11(15)4-2-5-12(10)18-14(21)16-8-9-19-13(20)6-3-7-17-19/h2-7H,8-9H2,1H3,(H2,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJNGMTWZGWYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 3-chloro-2-methylbenzene, undergoes nitration to form 3-chloro-2-methyl-4-nitrobenzene, followed by reduction to yield 3-chloro-2-methyl-4-aminobenzene.
Urea Formation: The amine group of 3-chloro-2-methyl-4-aminobenzene reacts with an isocyanate derivative to form the corresponding urea compound.
Pyridazinone Introduction: The urea compound is then reacted with a pyridazinone derivative under appropriate conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound’s key structural features are compared below with pyridazinone derivatives from recent literature and patents.
Table 1: Structural and Functional Comparison
Functional Group Impact on Bioactivity
- Urea vs.
- Chloro/Methyl Substitution : The 3-chloro-2-methylphenyl group increases lipophilicity relative to the 4-chlorophenylpiperazinyl group in compound 3 , which could improve blood-brain barrier penetration.
Pharmacokinetic Considerations
- The urea linkage may confer better metabolic stability than ester-containing analogs (e.g., compound 3 ), which are prone to hydrolysis. Conversely, the phosphate group in patented compounds enhances solubility but limits oral bioavailability.
Biological Activity
1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, also known by its CAS number 946215-21-0, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. It features a chlorinated aromatic ring and a pyridazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 319.79 g/mol |
| CAS Number | 946215-21-0 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in critical signaling pathways. For instance, compounds with similar structures have been shown to interfere with vascular endothelial growth factor (VEGF) signaling, which is crucial in angiogenesis and tumor growth .
Potential Mechanisms:
- VEGF Inhibition : Similar compounds have demonstrated the ability to inhibit VEGF-induced cell proliferation and migration, suggesting a potential role in anti-cancer therapies.
- Enzyme Inhibition : The compound may act as an inhibitor of various kinases involved in cellular signaling pathways.
Antitumor Activity
Research has indicated that derivatives of pyridazine compounds exhibit antitumor properties. For example, studies have shown that certain pyridazine derivatives can inhibit tumor growth in vivo by affecting angiogenesis and tumor cell proliferation.
Anti-inflammatory Effects
Some studies suggest that compounds with similar structures may possess anti-inflammatory properties by inhibiting lipoxygenase pathways, which are involved in the synthesis of pro-inflammatory mediators.
Antimicrobial Properties
There is emerging evidence that pyridazine derivatives can exhibit antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Case Studies
- In Vivo Antitumor Study : A study involving a mouse model showed that administration of a related pyridazine compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to reduced angiogenesis as evidenced by decreased microvessel density .
- In Vitro Cell Proliferation Assay : In human cancer cell lines, the compound exhibited dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. The IC50 values were determined through MTT assays, indicating effective concentrations for therapeutic application.
Q & A
Q. What are the standard synthetic protocols for preparing 1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated aniline derivatives. Key steps include:
- Coupling reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling pyridazinone moieties with urea precursors .
- Solvent selection : Ethanol or dimethylformamide (DMF) under reflux (70–100°C) for 12–24 hours to ensure complete reaction .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product (>95% purity) .
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Urea bond formation | Ethanol, 80°C, 12h | 60–75% | |
| Pyridazinone coupling | Pd(PPh₃)₄, DMF, 100°C, 24h | 45–55% | |
| Final purification | Column chromatography (EtOAc/hexane) | 70–85% |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the presence of aromatic protons (δ 6.8–8.2 ppm), urea NH groups (δ 9.5–10.2 ppm), and pyridazinone carbonyl (δ 165–170 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺ = 359.12; observed 359.10) .
- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3300–3400 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions or target specificity. To address this:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Dose-response studies : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) to assess potency .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm the compound’s mechanism (e.g., kinase inhibition vs. GPCR modulation) .
Key Considerations:
- Conflicting data in (enzyme inhibition) vs. (receptor antagonism) may reflect off-target effects.
- Reproducibility requires transparency in solvent choice (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
Q. What strategies are recommended for optimizing the pharmacokinetic profile of this urea derivative through structural modifications?
Methodological Answer:
- Lipophilicity adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability .
- Metabolic stability : Replace labile groups (e.g., methoxy → cyclopropyl) to reduce CYP450-mediated degradation .
- Solubility enhancement : Add polar substituents (e.g., -SO₃H) or formulate as a salt (e.g., hydrochloride) .
Q. Table 2: Structure-Activity Relationship (SAR) Insights
| Modification Site | Effect on Pharmacokinetics | Reference |
|---|---|---|
| Pyridazinone ring | Increased half-life (t₁/₂ > 6h) | |
| Chlorophenyl substituent | Improved logP (2.1 → 1.8) | |
| Urea linker | Reduced plasma protein binding |
Q. How should researchers design experiments to validate the compound’s mechanism of action in cancer models?
Methodological Answer:
- In vitro models : Use 3D tumor spheroids to assess penetration and efficacy (IC₅₀ ≤10 µM preferred) .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK/ERK suppression) .
- In vivo validation : Administer orally (10–50 mg/kg/day) in xenograft models, monitoring tumor volume and toxicity .
Data Contradiction Analysis
- Example Conflict : reports broad-spectrum activity, while notes target-specific effects.
- Resolution : Differences may stem from assay sensitivity (e.g., higher compound concentrations in masking selectivity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
